4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide features a benzamide core substituted at the 4-position with an N,N-diallylsulfamoyl group and a thiazol-2-yl moiety bearing a 4-methylphenyl (p-tolyl) group. Its structure combines sulfamoyl and thiazole pharmacophores, which are recurrent in bioactive molecules targeting enzymes, cytokines, or ion channels .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-4-14-26(15-5-2)31(28,29)20-12-10-19(11-13-20)22(27)25-23-24-21(16-30-23)18-8-6-17(3)7-9-18/h4-13,16H,1-2,14-15H2,3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQXJBWOOIRRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Mechanistic Insights
The halogen reacts with the ketone to form an α-haloketone intermediate, which undergoes nucleophilic attack by thiourea. Cyclization yields the 4-(p-tolyl)thiazol-2-amine, confirmed via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm⁻¹).
Synthesis of 4-(N,N-Diallylsulfamoyl)Benzoyl Chloride
The sulfonamide moiety is introduced via sulfonation followed by alkylation.
Sulfonation of Benzoic Acid
- Reagents :
- 4-Chlorosulfonylbenzoic acid
- Diallylamine
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (TEA)
- Conditions :
The reaction forms 4-(N,N-diallylsulfamoyl)benzoic acid, characterized by a sulfur-oxygen asymmetric stretch at 1150–1300 cm⁻¹ in IR.
Conversion to Acid Chloride
- Reagents : Thionyl chloride (SOCl₂)
- Conditions :
The product, 4-(N,N-diallylsulfamoyl)benzoyl chloride, is used directly in the next step without purification.
Amide Coupling to Form the Target Compound
The final step involves coupling the acid chloride with 4-(p-tolyl)thiazol-2-amine.
Reaction Protocol
Characterization Data
- ¹H NMR :
- FTIR :
Optimization Strategies
Solvent Selection
Catalytic Additives
Temperature Control
- Low temperatures (0–5°C) during sulfonation minimize sulfonic acid byproducts.
- Reflux conditions for acid chloride formation ensure complete conversion.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide have shown promising results against various bacterial and fungal strains.
Case Studies
- A study focusing on thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, using methods such as the turbidimetric assay to evaluate effectiveness. Specific derivatives were found to inhibit the growth of Escherichia coli and Staphylococcus aureus .
- Another research highlighted the synthesis of thiazole-based compounds that exhibited antifungal activity against Aspergillus niger and Candida albicans, suggesting that compounds with similar structural motifs could be effective in treating fungal infections .
Anticancer Properties
The anticancer potential of thiazole derivatives has been a significant area of research, with various studies indicating their efficacy against different cancer cell lines.
Case Studies
- Research involving thiazole derivatives showed that certain compounds exhibited cytotoxicity against breast cancer cell lines (e.g., MCF7). The evaluation was conducted using the Sulforhodamine B (SRB) assay, which revealed that specific derivatives had IC50 values indicating strong anticancer activity .
- Molecular docking studies have been employed to understand the interaction between thiazole derivatives and cancer-related targets, providing insights into their mechanism of action .
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have also been explored as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.
Case Studies
- A study synthesized thiazole-based phenolic compounds and evaluated their inhibitory activities against acetylcholinesterase. The results indicated that some compounds exhibited potent inhibitory effects, making them candidates for further development as therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence biological activity.
Data Table: Structure-Activity Relationship Insights
| Compound Structure | Activity Type | Observed Effectiveness |
|---|---|---|
| 4-(N,N-diallylsulfamoyl)-N-(4-tolyl) | Antimicrobial | Moderate to High |
| 4-(benzo[d]thiazole-2-yl) phenols | Acetylcholinesterase | Strong Inhibition |
| 2-amino-5-(4-methylphenyl)-thiazoles | Anticancer | Significant Cytotoxicity |
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic or optical properties may be exploited in the design of materials with specific functionalities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
Sulfamoyl Group Modifications
The N,N-diallylsulfamoyl group distinguishes the target compound from analogs with smaller or bulkier substituents:
- Diethylsulfamoyl (): Increased hydrophobicity versus dimethyl, but less steric bulk than diallyl .
- Piperidinylsulfonyl (e.g., 2D216 in ): Introduces a rigid, heterocyclic moiety that may enhance target binding through hydrogen bonding or π-stacking .
Thiazole Ring Substitutions
The 4-(p-tolyl) group on the thiazole ring is critical for molecular interactions:
- 4-(4-Nitrophenyl) (): Strong electron-withdrawing nitro group may reduce metabolic stability compared to p-tolyl .
- Unsubstituted thiazole (): Lacks aryl substituents, reducing hydrophobic interactions but increasing synthetic accessibility .
Benzamide Position and Linkers
Comparative Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group. The structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Research indicates that compounds containing thiazole rings exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific mechanisms for this compound may involve:
- Enzyme Inhibition: Thiazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's.
- Receptor Modulation: The compound may act as a modulator at certain receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity Findings
Recent studies have evaluated the efficacy of thiazole-containing compounds, including analogs of this compound. The following table summarizes key findings from various research studies:
Case Studies
-
Acetylcholinesterase Inhibition:
In vitro assays demonstrated that this compound exhibits notable AChE inhibitory activity, which is critical for increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant in neurodegenerative conditions where AChE activity is elevated. -
Zinc-Activated Channel Modulation:
Another study highlighted the compound's role in modulating ZAC activity, which is implicated in various physiological processes, including neuronal signaling and muscle contraction. The compound showed a state-dependent inhibition profile, suggesting it could be a selective pharmacological tool for further studies on ZAC functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
